

2-Thienyl disulfide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Thienyl disulfide**

Cat. No.: **B1584605**

[Get Quote](#)

An In-depth Technical Guide to **2-Thienyl Disulfide**: Properties, Structure, and Applications

Abstract

2-Thienyl disulfide, also known as di(thiophen-2-yl) disulfide, is a symmetrical disulfide derived from thiophene-2-thiol. This organosulfur compound serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of two thiophene rings linked by a disulfide bond, imparts specific chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of **2-Thienyl disulfide**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Profile

The structural and spectroscopic characteristics of **2-Thienyl disulfide** are fundamental to understanding its reactivity and potential applications.

Molecular Structure

2-Thienyl disulfide possesses a distinctive molecular architecture, consisting of two thiophene rings connected by a disulfide bridge at their 2-positions. The C-S-S-C dihedral angle is a key determinant of its conformational properties.

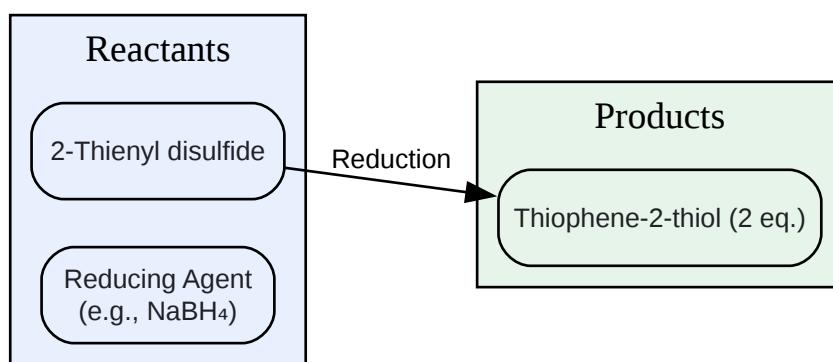
Caption: Molecular structure of **2-Thienyl disulfide**.

Spectroscopic Data

The identity and purity of **2-Thienyl disulfide** can be confirmed through various spectroscopic techniques. The following table summarizes its key spectroscopic data.

Spectroscopic Data	2-Thienyl disulfide
¹ H NMR (CDCl ₃ , ppm)	δ 7.40 (dd, J=5.2, 1.2 Hz, 2H), 7.18 (dd, J=3.6, 1.2 Hz, 2H), 6.98 (dd, J=5.2, 3.6 Hz, 2H)
¹³ C NMR (CDCl ₃ , ppm)	δ 136.2, 131.5, 128.0, 127.5
IR (KBr, cm ⁻¹)	3100, 1505, 1410, 1230, 840, 690
Mass Spectrum (m/z)	230 (M ⁺)

Chemical Properties and Reactivity


Physical Properties

Property	Value
Molecular Formula	C ₈ H ₆ S ₄
Molecular Weight	230.40 g/mol
Appearance	White to off-white solid
Melting Point	59-61 °C
Boiling Point	165-170 °C at 2 mmHg
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water.

Chemical Reactivity

The reactivity of **2-Thienyl disulfide** is primarily dictated by the disulfide bond and the thiophene rings.

- Reduction of the Disulfide Bond: The S-S bond can be readily cleaved by reducing agents to yield two equivalents of thiophene-2-thiol. This reaction is fundamental for the in situ generation of the corresponding thiol for further reactions.
- Oxidation of the Disulfide Bond: Oxidation of the disulfide can lead to the formation of thiosulfinates and thiosulfonates, which are themselves reactive intermediates.
- Electrophilic Substitution on the Thiophene Ring: The thiophene rings can undergo electrophilic substitution reactions, although the disulfide group can influence the regioselectivity and reactivity.

[Click to download full resolution via product page](#)

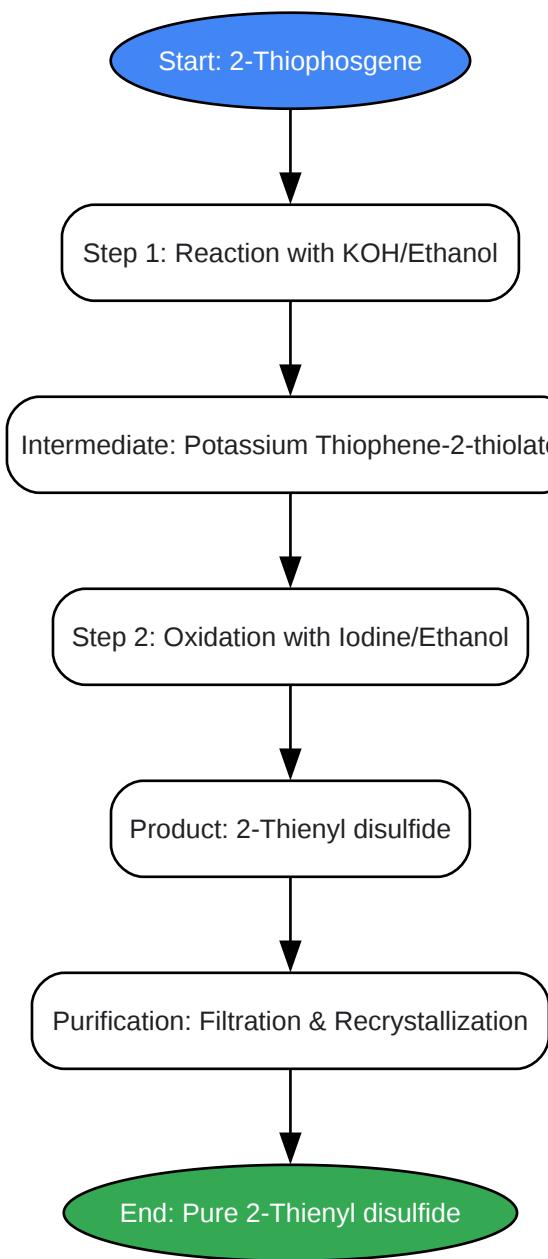
Caption: Reduction of **2-Thienyl disulfide**.

Synthesis of 2-Thienyl Disulfide

Common Synthetic Routes

2-Thienyl disulfide is typically synthesized by the oxidation of thiophene-2-thiol. Various oxidizing agents can be employed for this transformation. A common and efficient method involves the use of iodine in the presence of a base.

Detailed Experimental Protocol: Synthesis from 2-Thiophosgene


A reliable method for the preparation of **2-Thienyl disulfide** starts from 2-thiophosgene.

Step 1: Preparation of Potassium Thiophene-2-thiolate

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of potassium hydroxide in ethanol is prepared.
- 2-Thiophosgene is added dropwise to the cooled ethanolic KOH solution.
- The reaction mixture is stirred at room temperature to form potassium thiophene-2-thiolate.

Step 2: Oxidation to **2-Thienyl Disulfide**

- A solution of iodine in ethanol is added portion-wise to the solution of potassium thiophene-2-thiolate.
- The reaction mixture is stirred until the color of iodine disappears.
- The precipitated product is collected by filtration, washed with water and ethanol, and then dried.
- Recrystallization from a suitable solvent like ethanol can be performed for further purification.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Thienyl disulfide**.

Applications in Research and Drug Development

2-Thienyl disulfide is a valuable precursor in the synthesis of various biologically active molecules and functional materials.

- Precursor to Thiophene-containing Pharmaceuticals: The thiophene motif is present in numerous approved drugs. **2-Thienyl disulfide** serves as a convenient starting material for the introduction of the thiophene-2-thiol moiety into more complex molecular scaffolds.
- Synthesis of Biologically Active Compounds: It is used in the synthesis of compounds with potential antimicrobial, antifungal, and anticancer activities. The disulfide linkage itself can be a pharmacophore, or it can be a precursor to a free thiol group which can interact with biological targets.
- Material Science: Thiophene-based compounds are of great interest in material science for the development of conducting polymers and organic semiconductors. **2-Thienyl disulfide** can be used as a monomer or a building block for such materials.

Conclusion

2-Thienyl disulfide is a versatile chemical compound with a rich chemistry and a broad range of applications. Its well-defined structure and predictable reactivity make it an important tool for synthetic chemists. The ability to easily generate the corresponding thiol by reduction of the disulfide bond is a particularly useful feature. As the demand for novel thiophene-containing pharmaceuticals and materials continues to grow, the importance of **2-Thienyl disulfide** as a key synthetic intermediate is expected to increase.

- To cite this document: BenchChem. [2-Thienyl disulfide chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584605#2-thienyl-disulfide-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1584605#2-thienyl-disulfide-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com